[Oxydi(4,1-phenylene)]bis[(3,4,5-trimethylphenyl)methanone]
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Overview
Description
[Oxydi(4,1-phenylene)]bis[(3,4,5-trimethylphenyl)methanone] is a chemical compound known for its unique structure and properties It is composed of an oxydi(4,1-phenylene) core with two 3,4,5-trimethylphenyl methanone groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [Oxydi(4,1-phenylene)]bis[(3,4,5-trimethylphenyl)methanone] typically involves the reaction of oxydi(4,1-phenylene) with 3,4,5-trimethylbenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and distillation to ensure the compound meets the required standards for various applications.
Chemical Reactions Analysis
Types of Reactions
[Oxydi(4,1-phenylene)]bis[(3,4,5-trimethylphenyl)methanone] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
[Oxydi(4,1-phenylene)]bis[(3,4,5-trimethylphenyl)methanone] has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of [Oxydi(4,1-phenylene)]bis[(3,4,5-trimethylphenyl)methanone] involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- [Oxydi(4,1-phenylene)]bis[(3,4,5-dimethylphenyl)methanone]
- [Oxydi(4,1-phenylene)]bis[(3,4,5-trimethoxyphenyl)methanone]
Uniqueness
[Oxydi(4,1-phenylene)]bis[(3,4,5-trimethylphenyl)methanone] is unique due to its specific substitution pattern on the aromatic rings, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
188885-40-7 |
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Molecular Formula |
C32H30O3 |
Molecular Weight |
462.6 g/mol |
IUPAC Name |
[4-[4-(3,4,5-trimethylbenzoyl)phenoxy]phenyl]-(3,4,5-trimethylphenyl)methanone |
InChI |
InChI=1S/C32H30O3/c1-19-15-27(16-20(2)23(19)5)31(33)25-7-11-29(12-8-25)35-30-13-9-26(10-14-30)32(34)28-17-21(3)24(6)22(4)18-28/h7-18H,1-6H3 |
InChI Key |
ALSGJDNQOUIXCD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1C)C)C(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)C(=O)C4=CC(=C(C(=C4)C)C)C |
Origin of Product |
United States |
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